3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
“3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid” is a chemical compound with the IUPAC name this compound . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is substituted at the 3-position with an iodine atom and at the 6-position with a carboxylic acid group .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 288.04 . The compound should be stored at room temperature .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
A notable application of 3-Iodoimidazo[1,2-a]pyridine derivatives lies in organic synthesis and heterocyclic chemistry. The compound serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities. For instance, the copper(I)-mediated preparation of new pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-one compounds under mild palladium-free conditions illustrates the utility of 3-Iodoimidazo[1,2-a]pyridine derivatives in constructing complex molecular architectures with high regioselectivity and reasonable yields. This methodology highlights the efficiency and versatility of using 3-Iodoimidazo[1,2-a]pyridine derivatives in synthesizing new heterocyclic compounds without the need for expensive additives or palladium catalysts (Bahlaouan et al., 2011).
Synthetic Methodologies
The compound and its related structures have been employed in developing novel synthetic methodologies. For example, an I2O5-mediated iodocyclization cascade of N-(1-arylallyl)pyridin-2-amines with concomitant C═C bond cleavage efficiently synthesizes 3-iodoimidazo[1,2-a]pyridines. This protocol involves oxidative cyclization/decarboxylation/iodination sequences, showcasing a wide substrate scope, simple operation, and metal-free conditions. Such methodologies are crucial for advancing synthetic organic chemistry, providing efficient routes to synthesize iodinated heterocycles, which are valuable intermediates in pharmaceutical chemistry (Zhou et al., 2019).
Material Science and Supramolecular Chemistry
3-Iodoimidazo[1,2-a]pyridine derivatives also find applications in material science and supramolecular chemistry. They act as building blocks for designing molecules with specific structural and electronic properties. Research into the solid-state supramolecular behavior of 1-(pyridylmethyl)-2,2'-biimidazole derivatives, for instance, explores the impact of electrostatics and geometry on supramolecular architectures. These studies are instrumental in understanding the principles underlying molecular recognition and self-assembly processes, which are fundamental in designing new materials and nanodevices (Gunawardana et al., 2017).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, including “3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid”, have been recognized for their wide range of applications in medicinal chemistry . Future research may focus on exploring these applications further, particularly in the context of drug discovery for infectious diseases .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to act as covalent anticancer agents .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors .
Biochemical Pathways
Related compounds have been found to inhibit rab11a prenylation , which is a critical process in protein transport and localization.
Result of Action
Related compounds have shown potential as anticancer agents, indicating that they may have significant cellular effects .
Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCDOAAKEDNFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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